6-(Cyclopropylmethoxy)pyridine-2,3-diamine
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Overview
Description
Chemical Reactions Analysis
6-(Cyclopropylmethoxy)pyridine-2,3-diamine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Common reagents and conditions for these reactions would depend on the specific transformation desired. Major products formed from these reactions would include derivatives with modified functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential therapeutic applications.
Medicine: Research may focus on its potential as a drug candidate or its role in medicinal chemistry.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The specific mechanism of action of 6-(Cyclopropylmethoxy)pyridine-2,3-diamine is not well-documented. it is likely to interact with molecular targets and pathways relevant to its chemical structure. Further research is needed to elucidate its mechanism of action and identify its molecular targets .
Comparison with Similar Compounds
6-(Cyclopropylmethoxy)pyridine-2,3-diamine can be compared with other pyridine derivatives that have similar functional groups. Some similar compounds include:
2,3-Pyridinediamine: Lacks the cyclopropylmethoxy group but has the same amino groups at the 2- and 3-positions.
6-Methoxypyridine-2,3-diamine: Has a methoxy group instead of a cyclopropylmethoxy group at the 6-position.
The uniqueness of this compound lies in the presence of the cyclopropylmethoxy group, which may impart distinct chemical and biological properties .
Properties
Molecular Formula |
C9H13N3O |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
6-(cyclopropylmethoxy)pyridine-2,3-diamine |
InChI |
InChI=1S/C9H13N3O/c10-7-3-4-8(12-9(7)11)13-5-6-1-2-6/h3-4,6H,1-2,5,10H2,(H2,11,12) |
InChI Key |
WDLPBHWPTNNTND-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=NC(=C(C=C2)N)N |
Origin of Product |
United States |
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